molecular formula C13H14BrNO3S B421088 Ethyl 2-amino-6-bromo-7-ethoxy-1-benzothiophene-3-carboxylate CAS No. 299962-53-1

Ethyl 2-amino-6-bromo-7-ethoxy-1-benzothiophene-3-carboxylate

Cat. No.: B421088
CAS No.: 299962-53-1
M. Wt: 344.23g/mol
InChI Key: KSIZMUBFKCWQRO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-amino-6-bromo-7-ethoxy-1-benzothiophene-3-carboxylate is a synthetic organic compound with the molecular formula C13H14BrNO3S. This compound belongs to the benzothiophene class, which is known for its diverse biological activities and applications in medicinal chemistry. The presence of various functional groups, such as the amino, bromo, and ethoxy groups, makes it a versatile molecule for chemical modifications and potential therapeutic uses.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-amino-6-bromo-7-ethoxy-1-benzothiophene-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes:

    Bromination: The starting material, 2-ethoxybenzothiophene, undergoes bromination using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide to introduce the bromo group at the 6-position.

    Amination: The brominated intermediate is then subjected to nucleophilic substitution with an amine source, such as ammonia or an amine derivative, to introduce the amino group at the 2-position.

    Esterification: The carboxyl group is introduced through esterification, typically using ethyl chloroformate or a similar reagent, to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on high yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can enhance efficiency and scalability. Additionally, purification steps like recrystallization and chromatography are employed to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-6-bromo-7-ethoxy-1-benzothiophene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can reduce the ester group to an alcohol.

    Substitution: The bromo group can be substituted with different nucleophiles, such as thiols, amines, or alkoxides, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium thiolate or sodium alkoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Corresponding alcohols.

    Substitution: Various substituted benzothiophene derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 2-amino-6-bromo-7-ethoxy-1-benzothiophene-3-carboxylate has several applications in scientific research:

    Medicinal Chemistry: It serves as a precursor for the synthesis of potential therapeutic agents, particularly in the development of anti-inflammatory, anticancer, and antimicrobial drugs.

    Biological Studies: The compound is used in studies to understand the interaction of benzothiophene derivatives with biological targets, such as enzymes and receptors.

    Chemical Biology: It is employed in the design of chemical probes to investigate biological pathways and mechanisms.

    Material Science: The compound’s unique structure makes it useful in the synthesis of organic semiconductors and other advanced materials.

Mechanism of Action

The mechanism of action of ethyl 2-amino-6-bromo-7-ethoxy-1-benzothiophene-3-carboxylate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or DNA. The amino and bromo groups can facilitate binding to active sites, while the ethoxy and carboxylate groups can influence the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-amino-6-chloro-7-ethoxy-1-benzothiophene-3-carboxylate
  • Ethyl 2-amino-6-fluoro-7-ethoxy-1-benzothiophene-3-carboxylate
  • Ethyl 2-amino-6-iodo-7-ethoxy-1-benzothiophene-3-carboxylate

Uniqueness

Ethyl 2-amino-6-bromo-7-ethoxy-1-benzothiophene-3-carboxylate is unique due to the presence of the bromo group, which can participate in specific halogen bonding interactions and influence the compound’s reactivity and biological activity. Compared to its chloro, fluoro, and iodo analogs, the bromo derivative may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for diverse research applications.

Properties

IUPAC Name

ethyl 2-amino-6-bromo-7-ethoxy-1-benzothiophene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14BrNO3S/c1-3-17-10-8(14)6-5-7-9(13(16)18-4-2)12(15)19-11(7)10/h5-6H,3-4,15H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSIZMUBFKCWQRO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC2=C1SC(=C2C(=O)OCC)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14BrNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.